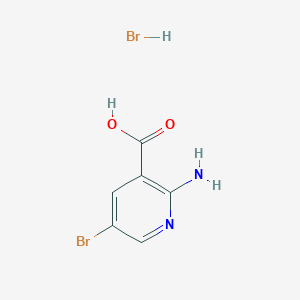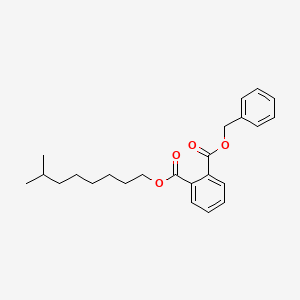![molecular formula C14H17N3O B1525775 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide CAS No. 1315376-74-9](/img/structure/B1525775.png)
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
説明
2-Cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .科学的研究の応用
Synthesis and Chemical Properties
2-Cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide has been explored in various chemical syntheses and studies. For instance, Kotteswaran, Senthil Pandian, and Ramasamy (2016) synthesized a related compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, by condensing 4-dimehylaminobenzaldehyde with methyl cyanoacetate. This synthesis involved column chromatography purification and was characterized using NMR and FTIR spectroscopy. The electronic properties were analyzed via UV-visible absorption spectroscopy, and the compound's electrochemical behavior was examined through cyclic voltammetry. Thermal stability was assessed using TG-DTA analysis, indicating potential applications in materials research due to its unique properties (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Biological Activity
The chemical structure of this compound has been manipulated for various biological activities. Gordon et al. (2013) developed a library of compounds based on this structure, identifying the tertiary dimethylamino-propyl moiety as critical for inhibiting dynamin GTPase, an important target for disrupting clathrin-mediated endocytosis. This research highlighted the potential therapeutic applications of derivatives in controlling cellular processes relevant to diseases (Gordon et al., 2013).
Heterocyclic System Synthesis
Pizzioli, Ornik, Svete, and Stanovnik (1998) utilized derivatives of this compound for synthesizing versatile reagents like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate. These reagents are foundational for preparing multifunctional heterocyclic systems, indicating the compound's utility in synthesizing complex organic structures with potential pharmaceutical applications (Pizzioli et al., 1998).
Enaminone Derivatives and Bioactivity
Enaminone derivatives related to this compound have been synthesized and examined for their bioactivity. Ahmed (2017) described the nucleophilic substitution reactions of a similar enaminone, leading to compounds with significant anti-inflammatory and antimicrobial activities. This suggests that structural analogs of this compound could serve as valuable leads in the development of new therapeutic agents (Ahmed, 2017).
作用機序
Target of Action
The primary target of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is in the realm of electrochemical cell applications . It has been synthesized and used as a dye in Dye-Sensitized Solar Cells (DSSCs) .
Mode of Action
The compound interacts with its targets through electron transfer processes . The cyclic voltammetry of the dye was taken using Ag/AgCl as a reference electrode, glassy carbon as a working electrode, and platinum (Pt) as a counter electrode . The details about the reversibility of these electron transfer processes were obtained from cyclic-voltammograms .
Biochemical Pathways
It’s worth noting that the compound’s role in dsscs suggests it may influence pathways related to light absorption and energy conversion .
Result of Action
The use of this compound as a dye in DSSCs has resulted in a solar cell efficiency of 1.7% with Voc=0.67V, Jsc=4.6mA/m², and fill factor (FF) =56% .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .
生化学分析
Biochemical Properties
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell .
特性
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZTTXIMSMNJR-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C/N(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)
![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)
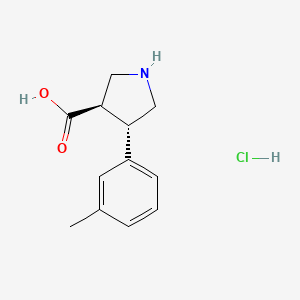
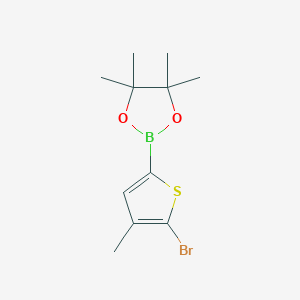

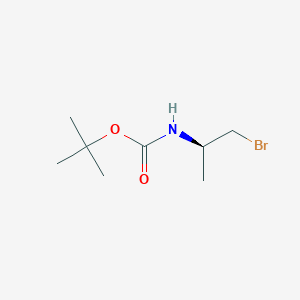

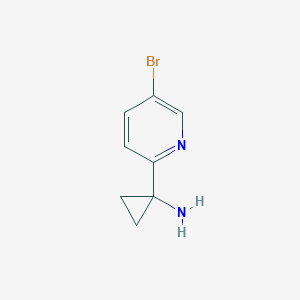
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)

